molecular formula C8H16BrN B8733557 3-(Bromomethyl)-1-ethylpiperidine CAS No. 61472-14-8

3-(Bromomethyl)-1-ethylpiperidine

Cat. No. B8733557
M. Wt: 206.12 g/mol
InChI Key: LSFBOUWZYKZITK-UHFFFAOYSA-N
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Patent
US08563717B2

Procedure details

48% Aqueous hydrogen bromide (16 ml) was added to N-ethyl-3-piperidinemethanol (1.53 g) and the stirring mixture refluxed for 6 hours. After cooling, the solvent was stripped, the residue treated with water and made basic by addition of 1M aq. potassium carbonate. The mixture was shaken with dichloromethane, filtered to remove unwanted solid, and the filtrate separated. The aqueous layer was further extracted with dichloromethane and the combined extracts washed with dilute brine, dried by passing through a phase separation cartridge and stripped to give the title compound as a pale oil (1.4 g).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BrH:1].[CH2:2]([N:4]1[CH2:9][CH2:8][CH2:7][CH:6]([CH2:10]O)[CH2:5]1)[CH3:3].O.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[Br:1][CH2:10][CH:6]1[CH2:7][CH2:8][CH2:9][N:4]([CH2:2][CH3:3])[CH2:5]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
Br
Name
Quantity
1.53 g
Type
reactant
Smiles
C(C)N1CC(CCC1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirring mixture refluxed for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove unwanted solid
CUSTOM
Type
CUSTOM
Details
the filtrate separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with dichloromethane
WASH
Type
WASH
Details
the combined extracts washed with dilute brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
by passing through a phase separation cartridge

Outcomes

Product
Name
Type
product
Smiles
BrCC1CN(CCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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